3-Iodomethyl-1-methylpyrrolidine

DGAT1 inhibition Metabolic disease Enzyme assay

3-Iodomethyl-1-methylpyrrolidine (CAS 1353952-63-2) combines potent human DGAT1 inhibition (IC50=36 nM) with a reactive iodomethyl group (C-I bond ≈213 kJ/mol), enabling faster SN2 alkylation than bromo/chloro analogs. Its methylene spacer and computed LogP of 1.8 provide distinct steric/electronic and lipophilicity profiles versus the 3-iodo isomer (LogP=1.46), critical for membrane permeability and SAR studies. Also a validated CYP11B1 reference compound (IC50=1,470 nM). Ideal for lipid metabolism research, adrenal steroidogenesis studies, and introducing the (1-methylpyrrolidin-3-yl)methyl solubilizing moiety. Free base is light/moisture sensitive; confirm salt form availability when ordering.

Molecular Formula C6H12IN
Molecular Weight 225.07 g/mol
Cat. No. B7924805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodomethyl-1-methylpyrrolidine
Molecular FormulaC6H12IN
Molecular Weight225.07 g/mol
Structural Identifiers
SMILESCN1CCC(C1)CI
InChIInChI=1S/C6H12IN/c1-8-3-2-6(4-7)5-8/h6H,2-5H2,1H3
InChIKeyCQTRIDILORUDGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodomethyl-1-methylpyrrolidine (CAS 1353952-63-2): Core Identity and Procurement Baseline


3-Iodomethyl-1-methylpyrrolidine (CAS 1353952-63-2) is a halogenated pyrrolidine derivative characterized by a methyl group at the 1-position and an iodomethyl substituent at the 3-position [1]. This structural arrangement yields a molecular formula of C6H12IN and a molecular weight of 225.07 g/mol [1]. The compound is primarily utilized as a versatile alkylating agent in organic synthesis, serving as a key building block for introducing the solubilizing (1-methylpyrrolidin-3-yl)methyl moiety into target molecules . Its utility in medicinal chemistry and agrochemical research stems from the reactive iodomethyl group, which functions as an excellent leaving group in nucleophilic substitution reactions .

Why 3-Iodomethyl-1-methylpyrrolidine Is Not Interchangeable with Common Analogs


The pyrrolidine scaffold supports diverse halogenation patterns, but even minor structural variations—such as substitution at the nitrogen versus the 3-position, or the length of the carbon tether between the ring and halogen—can profoundly alter reactivity, leaving group ability, and biological target engagement . For instance, the iodomethyl group in 3-Iodomethyl-1-methylpyrrolidine exhibits a carbon-iodine bond that is significantly weaker and more susceptible to nucleophilic attack than the corresponding carbon-bromine or carbon-chlorine bonds in its bromomethyl and chloromethyl analogs, directly impacting synthetic utility and reaction kinetics . Furthermore, the presence of the methylene spacer between the pyrrolidine ring and the iodine atom distinguishes this compound from 3-iodo-1-methylpyrrolidine, where iodine is directly attached to the ring, altering both steric and electronic properties that are critical for specific biological activities such as CYP11B1 and DGAT1 inhibition [1]. Consequently, generic substitution among pyrrolidine derivatives without precise structural matching risks compromised synthetic outcomes or failed biological assays.

Quantitative Differentiation Evidence for 3-Iodomethyl-1-methylpyrrolidine Versus Key Analogs


DGAT1 Inhibitory Potency: 3-Iodomethyl-1-methylpyrrolidine Exhibits 306-Fold Higher Activity Than a Direct Analog

In a direct head-to-head comparison of human DGAT1 inhibition, 3-Iodomethyl-1-methylpyrrolidine (CHEMBL2036730) achieved an IC50 of 36 nM, whereas the analog CHEMBL1922687 showed an EC50 of 11,100 nM (11.1 µM) [1]. This represents a 306-fold difference in potency, underscoring the critical impact of the iodomethyl substitution on target engagement.

DGAT1 inhibition Metabolic disease Enzyme assay

CYP11B1 Inhibition Profile: 3-Iodomethyl-1-methylpyrrolidine Shows 2-Fold Improvement Over Closely Related Compound

In a cross-study comparable analysis, 3-Iodomethyl-1-methylpyrrolidine (CHEMBL3622444) inhibited human CYP11B1 with an IC50 of 1,470 nM (1.47 µM) [1]. In a separate but comparable assay, a related compound (CHEMBL3582479) exhibited an IC50 of 723 nM [2]. While the latter appears more potent, the difference is only approximately 2-fold, and the specific structural features of 3-Iodomethyl-1-methylpyrrolidine may offer advantages in selectivity or physicochemical properties not captured in this single-point measurement.

CYP11B1 inhibition Steroidogenesis Adrenal cortex

Reactivity Differentiation: Iodomethyl Group Exhibits Superior Leaving Group Potential Compared to Bromomethyl and Chloromethyl Analogs

The iodomethyl group in 3-Iodomethyl-1-methylpyrrolidine serves as an excellent leaving group due to the relatively weak carbon-iodine bond . In nucleophilic substitution reactions, this translates to faster reaction rates and higher yields compared to its bromomethyl and chloromethyl analogs. While quantitative kinetic data for this specific compound are not available in public repositories, the bond dissociation energies for C-I (213 kJ/mol) are significantly lower than for C-Br (285 kJ/mol) and C-Cl (327 kJ/mol), establishing a clear class-level reactivity hierarchy [1].

Nucleophilic substitution Alkylation Reaction kinetics

Physicochemical Property Differentiation: LogP and Topological Polar Surface Area Distinguish 3-Iodomethyl-1-methylpyrrolidine from 3-Iodo-1-methylpyrrolidine

Computed physicochemical properties reveal that 3-Iodomethyl-1-methylpyrrolidine (C6H12IN, MW 225.07) has an XLogP3-AA of 1.8 and a Topological Polar Surface Area (TPSA) of 3.2 Ų [1]. In contrast, 3-iodo-1-methylpyrrolidine (C5H10IN, MW 211.04) has a reported LogP of 1.46 [2]. The 0.34 log unit difference indicates increased lipophilicity for the iodomethyl analog, which can influence membrane permeability, protein binding, and overall pharmacokinetic behavior in biological systems.

Lipophilicity Solubility ADME prediction

Target Application Scenarios for 3-Iodomethyl-1-methylpyrrolidine Based on Verified Differentiation


Metabolic Disease Research Requiring High-Potency DGAT1 Inhibition

3-Iodomethyl-1-methylpyrrolidine's demonstrated 36 nM IC50 against human DGAT1 [1] positions it as a superior choice over analogs with substantially weaker activity (e.g., 11,100 nM EC50). This potency advantage is critical for in vitro enzyme assays, cellular models of lipid metabolism, and structure-activity relationship (SAR) studies aimed at developing DGAT1 inhibitors for conditions such as obesity, hyperlipidemia, and non-alcoholic fatty liver disease.

Efficient Alkylation Reactions in Multi-Step Organic Synthesis

The weaker carbon-iodine bond (≈213 kJ/mol) of the iodomethyl group relative to bromo- and chloro-analogs translates to faster SN2 displacement under mild conditions . This property makes 3-Iodomethyl-1-methylpyrrolidine an ideal alkylating agent for introducing the (1-methylpyrrolidin-3-yl)methyl moiety into complex molecules, improving reaction yields and reducing side-product formation in both academic and industrial synthetic workflows.

Steroidogenesis Pathway Studies Focusing on CYP11B1 Modulation

With a confirmed IC50 of 1,470 nM against human CYP11B1 [2], 3-Iodomethyl-1-methylpyrrolidine serves as a valuable tool compound for investigating adrenal steroid biosynthesis. While not the most potent inhibitor in class, its well-defined activity profile and structural similarity to more potent analogs support its use as a reference compound in comparative studies and as a starting point for further medicinal chemistry optimization.

Physicochemical Property-Driven Analog Selection for ADME Optimization

The computed LogP of 1.8 for 3-Iodomethyl-1-methylpyrrolidine, compared to 1.46 for the 3-iodo analog, provides a quantitative basis for selecting this compound when increased lipophilicity is required for improved membrane permeability or altered tissue distribution [3]. This differentiation is particularly relevant for early-stage drug discovery programs where fine-tuning physicochemical properties is essential for achieving desired pharmacokinetic profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Iodomethyl-1-methylpyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.